2-Phenyl-2-(trifluoromethyl)pyrrolidinehydrochloride
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Overview
Description
2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the pyrrolidine ring, which is then functionalized with the phenyl and trifluoromethyl groups through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The phenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without the phenyl and trifluoromethyl groups.
2-phenylpyrrolidine: A pyrrolidine ring with a phenyl group but without the trifluoromethyl group.
2-(trifluoromethyl)pyrrolidine: A pyrrolidine ring with a trifluoromethyl group but without the phenyl group.
Uniqueness
2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
2803861-93-8 |
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Molecular Formula |
C11H13ClF3N |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-phenyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10(7-4-8-15-10)9-5-2-1-3-6-9;/h1-3,5-6,15H,4,7-8H2;1H |
InChI Key |
URJHFMGEXAFYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(C2=CC=CC=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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